trans-trans-Mivacurium
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Overview
Description
Trans-trans-Mivacurium: is a short-acting, non-depolarizing neuromuscular-blocking agent that belongs to the benzylisoquinolinium group. It is one of the three stereoisomers of mivacurium chloride, the other two being cis-trans and cis-cis . This compound is primarily used in clinical settings to induce muscle relaxation during surgical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-Mivacurium involves the reaction of benzylisoquinolinium derivatives under specific conditions. The process typically includes the formation of quaternary ammonium compounds, followed by selective isomerization to obtain the trans-trans isomer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) to separate and purify the desired isomer. The process ensures that the final product contains a high percentage of the trans-trans isomer, typically around 57% .
Chemical Reactions Analysis
Types of Reactions: Trans-trans-Mivacurium undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by plasma pseudocholinesterase (PChE) to form quaternary alcohol and mono-ester metabolites.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by pseudocholinesterase in plasma.
Oxidation and Reduction: Typically require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Hydrolysis Products: Quaternary alcohol and mono-ester metabolites.
Scientific Research Applications
Chemistry: Trans-trans-Mivacurium is used as a model compound to study the structure-activity relationship of neuromuscular-blocking agents .
Biology: In biological research, this compound is used to investigate the mechanisms of neuromuscular transmission and the role of acetylcholine receptors .
Medicine: Clinically, this compound is used to induce muscle relaxation during surgeries, particularly in pediatric patients and short surgical procedures .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new neuromuscular-blocking agents .
Mechanism of Action
Trans-trans-Mivacurium exerts its effects by competitively antagonizing acetylcholine at the postsynaptic nicotinic receptors on the motor end-plate . This prevents depolarization of the muscle, leading to muscle relaxation . The compound is rapidly metabolized by plasma pseudocholinesterase, which limits its duration of action .
Comparison with Similar Compounds
Cis-trans-Mivacurium: Another stereoisomer of mivacurium chloride with similar neuromuscular-blocking properties but different pharmacokinetics.
Cis-cis-Mivacurium: The least potent isomer with a slower clearance rate.
Atracurium: A related benzylisoquinolinium compound with a different mechanism of degradation (Hoffman degradation).
Uniqueness: Trans-trans-Mivacurium is unique due to its rapid onset and short duration of action, making it particularly useful for short surgical procedures . Its rapid metabolism by plasma pseudocholinesterase also reduces the risk of prolonged neuromuscular blockade .
Properties
CAS No. |
771435-46-2 |
---|---|
Molecular Formula |
C58H80N2O14+2 |
Molecular Weight |
1029.3 g/mol |
IUPAC Name |
bis[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60-/m1/s1 |
InChI Key |
ILVYCEVXHALBSC-HBJABBCZSA-N |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Origin of Product |
United States |
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